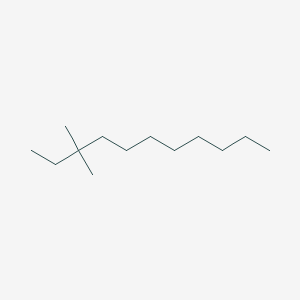
3,3-Dimethylundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylundecane (C₁₃H₂₈) is a branched alkane with two methyl groups attached to the third carbon of an undecane backbone. These compounds are often identified as secondary metabolites in plant root exudates, microbial systems, and natural products, where their branching patterns influence physical properties and bioactivity .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 3,3-Dimethylundecane?
Methodological Answer: Synthesis typically involves alkylation or Grignard reactions. For branched alkanes like this compound, a plausible route is the coupling of alkyl halides with organometallic reagents. For example, reacting 3-methylundecane derivatives with methyl iodide in the presence of a strong base (e.g., LDA) may yield the desired product. Purification can be achieved via fractional distillation or column chromatography. Analogous syntheses for dimethylated alkanes (e.g., 5,5-dimethylundecane) have been documented using similar strategies .
Q. How can this compound be identified and quantified in complex mixtures?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Optimize column parameters (e.g., DB-5MS capillary column) and temperature gradients to resolve branched isomers. Retention indices and fragmentation patterns (e.g., m/z 85 for alkanes) aid identification. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C DEPT, can confirm branching positions by distinguishing methyl carbons (~22–25 ppm) and quaternary carbons .
Q. What physicochemical properties are critical for experimental design involving this compound?
Methodological Answer: Key properties include boiling point (~240–260°C), logP (~7.2), and vapor pressure (estimated via Antoine equation). Quantum molecular descriptors like polarizability (γxyyy) and ionization potential (Ei) can be calculated using density functional theory (DFT). For example, similar dimethylated alkanes (e.g., 3,3-Dimethyloctane) exhibit γxyyy values of 1,237.583 and Ei of 9.8 eV, which inform solubility and reactivity predictions .
Advanced Research Questions
Q. How can quantum chemical modeling resolve contradictions between experimental and predicted properties of this compound?
Methodological Answer: Discrepancies in properties like boiling point or polarizability often arise from steric effects in branched alkanes. Use DFT (B3LYP/6-311+G(d,p)) to calculate optimized geometries and compare with experimental data. For example, Ge− (electron-accepting capacity) and Ge+ (electron-donating capacity) values from molecular descriptor tables (e.g., 511.293 and 1.202 for n-Decane) can validate computational models .
Q. What role does this compound play in biological systems, and how can its activity be tested?
Methodological Answer: Branched alkanes are implicated in chemical signaling. For instance, 2,3-dimethylundecane in white rhino dung signals sex and reproductive status . To test bioactivity:
- Use gas chromatography-electroantennography (GC-EAD) to screen insect/animal receptor responses.
- Conduct behavioral assays (e.g., olfactometry) with synthetic blends mimicking natural profiles .
Q. How should researchers address safety and handling protocols for this compound in laboratory settings?
Methodological Answer: Follow C13 hydrocarbon safety guidelines:
- Use fume hoods to limit exposure (<600 mg/m³, per TRGS 900 occupational limits).
- Store under inert gas (N₂/Ar) to prevent oxidation.
- Monitor decomposition products (e.g., aldehydes) via FTIR during thermal studies .
Q. What strategies optimize the separation of this compound from co-eluting isomers in chromatographic analyses?
Methodological Answer:
Comparaison Avec Des Composés Similaires
Structural and Physical Properties
The position of methyl branching significantly affects molecular weight, boiling points, and chromatographic behavior. Below is a comparative analysis of dimethylundecane isomers and related alkanes:
Key Observations :
- Symmetry : this compound’s symmetrical branching may enhance thermal stability compared to asymmetrical isomers like 2,3- or 4,8-dimethylundecane.
- Chromatographic Behavior : Retention indices vary with branching position. For example, 2,6-dimethylundecane elutes later (RI: 1,214) than 4,8-dimethylundecane (RI: 1,176), reflecting differences in volatility .
2,3-Dimethylundecane
- Plant-Microbe Interactions : Found in root exudates of upland rice (NERICA1) and Desmodium uncinatum, where it may inhibit seed germination at high concentrations .
- Microbial Markers : Acts as a sensitive biomarker for Staphylococcus aureus contamination in sourdough, detected exclusively in contaminated samples .
- Fungal Dominance: A major volatile in Ophiocordyceps sinensis, contributing to its chemotaxonomic identification .
4,8-Dimethylundecane
- Plant Biochemistry : Identified in Zanthoxylum myriacanthum and Stephania tetrandra, suggesting roles in plant defense or signaling .
3-Methylundecane
- Lipid Metabolism : Detected in Philodendron heleniae extracts, associated with hydrocarbon biosynthesis .
Asymmetric isomers like 2,3-dimethylundecane exhibit broader ecological impacts, likely due to their interaction with biological membranes or enzymatic systems.
Antioxidant and Industrial Relevance
- 2,3-Dimethylundecane: Not directly linked to antioxidant activity but implicated in microbial inhibition .
- 4,8-Dimethylundecane : Found in antioxidant-rich plants like Zanthoxylum, though its direct role remains uncharacterized .
Propriétés
Numéro CAS |
17312-65-1 |
|---|---|
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
3,3-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-8-9-10-11-12-13(3,4)6-2/h5-12H2,1-4H3 |
Clé InChI |
OCXNLUFNCUMHLN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)(C)CC |
SMILES canonique |
CCCCCCCCC(C)(C)CC |
Key on ui other cas no. |
17312-65-1 |
Synonymes |
3,3-Dimethylundecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















